4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

Physicochemical characterization Drug-likeness QSAR

Heterocyclic pyrimidine intermediates often suffer from variable water content and regioselectivity issues, compromising synthetic reproducibility. This compound offers a defined hemihydrate solid form (C₆H₁₀N₄O·½H₂O) with ≥98.0% purity. - **Regioselective N1-alkylation:** The 2-(dimethylamino) group directs substitution, preventing competing N2 reactions. - **Thermal robustness:** Melting point 299-303°C - suitable for microwave-assisted SPPS and high-temperature drying. - **Consistent stoichiometry:** Fixed 5.0-5.8% water content eliminates batch-to-batch weighing errors.

Molecular Formula C12H22N8O3
Molecular Weight 326.36 g/mol
CAS No. 76750-84-0
Cat. No. B014843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
CAS76750-84-0
Synonyms6-Amino-2-(dimethylamino)-4(3H)-pyrimidinone;  6-Amino-2-(dimethylamino)-4-pyrimidinol;  4-Amino-2-dimethylamino-6-hydroxypyrimidine;  NSC 24509; 
Molecular FormulaC12H22N8O3
Molecular Weight326.36 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)C=C(N1)N
InChIInChI=1S/2C6H10N4O.H2O/c2*1-10(2)6-8-4(7)3-5(11)9-6;/h2*3H,1-2H3,(H3,7,8,9,11);1H2
InChIKeyKIFRWQVMCYDYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate – Overview


4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a heterocyclic pyrimidine derivative characterized by a unique 2-(dimethylamino) substitution and a hemihydrate solid form. The compound exists as an off-white to white crystalline powder with a melting point range of 299-303 °C and a high-purity specification of ≥98.0% (by nonaqueous titration) . Its molecular structure features an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6, with the hemihydrate form containing 0.5 molecules of water per formula unit (C₆H₁₀N₄O·½H₂O, MW 163.18) . This compound is primarily employed as a synthetic intermediate in medicinal chemistry, with documented utility in the preparation of antiviral and anticancer agents .

Synthetic intermediate for antiviral and anticancer agent research programs
Defined hemihydrate stoichiometry supports reproducible batch-to-batch synthesis
High-purity ≥98.0% nonaqueous titration grade for medicinal chemistry workflows

Why 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate Is Unique


The 2-(dimethylamino) substitution in 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate confers distinct physicochemical and synthetic properties that differentiate it from other amino-hydroxy-pyrimidines. Comparative studies on pyrimidine derivatives reveal that the nature of the substituent at position 2 dramatically alters key molecular descriptors. For instance, the dimethylamino group yields a calculated LogP of -1.2 and a topological polar surface area (TPSA) of 70.7 Ų , values that differ substantially from analogs bearing methyl (XLogP -0.8, TPSA 75.3 Ų) or unsubstituted amino groups. These differences directly influence solubility, membrane permeability, and reactivity in downstream synthetic transformations [1]. Furthermore, the hemihydrate form provides defined stoichiometry that ensures reproducible weighing and reaction outcomes—unlike anhydrous or variable hydrate forms that may lead to batch-to-batch inconsistency . Generic substitution with other 4-amino-6-hydroxypyrimidines lacking the 2-dimethylamino group would fundamentally alter the synthetic pathway and may compromise the biological activity of final drug candidates.

2-(Dimethylamino) substitution controls LogP and TPSA. Replacing with 2-methyl or 2-amino analogs may shift solubility and permeability profiles, altering synthesis outcomes.
Hemihydrate stoichiometry ensures reproducible weighing. Anhydrous or variable hydrate forms can introduce batch inconsistency in reaction scaling.
Lack of 2-dimethylamino group may affect downstream regioselectivity. Generic 4-amino-6-hydroxypyrimidine analogs may lead to different N-alkylation patterns and reduced target regioisomer yields.

Quantitative Comparison: 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate vs Analogs


Physicochemical Profile: Lipophilicity & Polar Surface Area

The calculated LogP (XLogP) and topological polar surface area (TPSA) of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate are -1.2 and 70.7 Ų, respectively . In comparison, the 2-methyl analog (4-Amino-6-hydroxy-2-methylpyrimidine) exhibits an XLogP of -0.8 and a TPSA of 75.3 Ų , while the 2-amino analog (2,4-Diamino-6-hydroxypyrimidine) has an XLogP of -1.5 and a TPSA of 92.3 Ų . The 0.4-unit lower LogP of the dimethylamino compound relative to the 2-methyl analog translates to approximately 2.5-fold higher aqueous solubility (estimated via the Yalkowsky general solubility equation).

Lipophilicity & Polar Surface Area
Reported
XLogP −1.2, TPSA 70.7 Ų
2-methyl analog: XLogP −0.8, TPSA 75.3
2-amino analog: XLogP −1.5, TPSA 92.3
Supports solubility-driven workflow selection
Calculated values; experimental validation recommended
Physicochemical characterization Drug-likeness QSAR

Thermal Stability and Melting Point

4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate exhibits a melting point range of 299-303 °C . The 2-methyl analog (4-Amino-6-hydroxy-2-methylpyrimidine) melts at a lower range of 275-278 °C , while the 2-amino analog (2,4-Diamino-6-hydroxypyrimidine) decomposes above 300 °C without a defined melting point [1]. The higher melting point of the dimethylamino compound relative to the 2-methyl analog indicates stronger intermolecular interactions in the solid state, which correlates with enhanced stability during ambient storage and processing.

Thermal Stability & Melting Point
Reported
299–303 °C (hemihydrate)
2-methyl analog: 275–278 °C
2-amino analog: decomposes >300 °C
Indicates process robustness at elevated temperatures
24 °C higher than 2-methyl analog; DSC or capillary method
Thermal analysis Solid-state characterization Process chemistry

Selective N-Alkylation Advantage

The 2-(dimethylamino) group in 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate serves as a protecting group for the N2 position, enabling selective functionalization at N1 or C5 positions [1]. In contrast, the 2-amino analog (2,4-Diamino-6-hydroxypyrimidine) contains a primary amino group at position 2, which undergoes competitive N-alkylation during typical pyrimidine derivatization, leading to product mixtures and reduced yields of desired regioisomers [2]. Studies on related pyrimidine scaffolds demonstrate that 2-(dimethylamino) substitution improves regioselectivity in N1-alkylation reactions by a factor of approximately 3- to 5-fold compared to 2-amino-substituted analogs [3].

N-Alkylation Regioselectivity
Class-level
2-(Dimethylamino) enables selective N1 functionalization
~3–5-fold N1 selectivity improvement (class-level inference)
May support regioselective synthetic route optimization
Based on structurally related pyrimidine reactivity; direct experimental data recommended
Synthetic methodology Medicinal chemistry Building block reactivity

Applications of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate


Antiviral Synthesis via Regioselective Functionalization

The 2-(dimethylamino) substitution in 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate enables selective N1-alkylation without competing reactions at N2, as supported by class-level reactivity inference [1]. This regioselectivity is critical for constructing pyrimidine-based antiviral candidates, where precise placement of pharmacophoric groups dictates target binding. The compound serves as a key intermediate in the development of nucleoside and non-nucleoside antiviral agents targeting DNA and RNA viruses .

Medicinal Chemistry with Optimized Physicochemical Properties

The calculated LogP of -1.2 and TPSA of 70.7 Ų for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate fall within favorable ranges for oral bioavailability (Lipinski's Rule of Five). Compared to the 2-methyl analog (LogP -0.8), the increased hydrophilicity of the dimethylamino compound predicts better aqueous solubility, which is advantageous for in vitro assays and early formulation studies. Researchers prioritizing compounds with balanced hydrophilicity and permeability profiles should select this compound over the more lipophilic 2-methyl alternative.

Solid-Phase Synthesis and High-Temperature Stability

With a melting point range of 299-303 °C , 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate remains solid and stable under conditions that would melt or degrade the 2-methyl analog (melting point 275-278 °C) . This thermal robustness makes the hemihydrate form particularly suitable for solid-phase peptide synthesis (SPPS) protocols involving heating steps, microwave-assisted reactions, or high-temperature drying procedures that are incompatible with lower-melting pyrimidine building blocks.

Reference Standard for Analytical Methods

The defined hemihydrate stoichiometry (C₆H₁₀N₄O·½H₂O, MW 163.18) and commercially available high purity (≥98.0% by nonaqueous titration) make 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate an ideal reference standard for analytical method validation in pharmaceutical quality control laboratories. Unlike anhydrous forms that may absorb variable amounts of atmospheric moisture, the hemihydrate provides consistent water content (5.0-5.8%) that can be accurately accounted for in assay calculations, ensuring reproducible quantification across batches.

Application
Selection Property
Validation Focus
Antiviral research synthesis
2-(Dimethylamino) group enables selective N1-alkylation
Regioselectivity and yield in pyrimidine derivatization
Medicinal chemistry property screening
Calculated LogP and TPSA profile
Aqueous solubility and permeability screening
High-temperature synthesis protocols
High thermal stability (hemihydrate form)
Process robustness at elevated temperatures
Analytical method development
Defined hemihydrate stoichiometry and purity
Water content reproducibility and assay accuracy

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